molecular formula C15H17NO2S2 B187034 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 24702-26-9

4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide

Cat. No. B187034
CAS RN: 24702-26-9
M. Wt: 307.4 g/mol
InChI Key: HZTFMTGJVKQSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, also known as MMPS, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. MMPS has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism Of Action

4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. This leads to the accumulation of ECM proteins, which can inhibit tumor invasion and metastasis and reduce inflammation and cartilage destruction in arthritis.
Biochemical and physiological effects:
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of MMP activity, reduction of tumor growth and metastasis, and reduction of inflammation and cartilage destruction in arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide in lab experiments is its potent inhibitory activity against MMPs, which allows for the study of the role of MMPs in various pathological conditions. However, one limitation is the potential for off-target effects, as 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide may also inhibit other enzymes that are not MMPs.

Future Directions

Future research on 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide could focus on developing more potent and selective inhibitors of MMPs, as well as investigating the potential therapeutic applications of 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide in other diseases, such as neurodegenerative diseases and fibrosis. In addition, further studies could investigate the potential off-target effects of 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide and develop strategies to minimize these effects.

Synthesis Methods

4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide can be synthesized using a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 4-methylthiophenol, followed by the reaction of the resulting product with methyl 4-methylphenylsulfinylacetate. The final product is obtained by treating the intermediate with methylamine.

Scientific Research Applications

4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-13. MMP-2 and MMP-9 are involved in the degradation of ECM proteins, which are essential for tumor invasion and metastasis. 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to inhibit tumor growth and metastasis in various animal models of cancer. In addition, 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to reduce inflammation and cartilage destruction in animal models of arthritis.

properties

CAS RN

24702-26-9

Product Name

4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide

Molecular Formula

C15H17NO2S2

Molecular Weight

307.4 g/mol

IUPAC Name

(NE)-4-methyl-N-[methyl-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C15H17NO2S2/c1-12-4-8-14(9-5-12)19(3)16-20(17,18)15-10-6-13(2)7-11-15/h4-11H,1-3H3

InChI Key

HZTFMTGJVKQSNS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/S(=N/S(=O)(=O)C2=CC=C(C=C2)C)/C

SMILES

CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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